![molecular formula C16H19N3O4S B2883212 (E)-ethyl 4-(2-cyano-2-(phenylsulfonyl)vinyl)piperazine-1-carboxylate CAS No. 885185-58-0](/img/structure/B2883212.png)
(E)-ethyl 4-(2-cyano-2-(phenylsulfonyl)vinyl)piperazine-1-carboxylate
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Description
(E)-ethyl 4-(2-cyano-2-(phenylsulfonyl)vinyl)piperazine-1-carboxylate, also known as ECSVP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. ECSVP is a piperazine derivative that has shown promising results in several research studies.
Scientific Research Applications
Antibacterial Agents
Matsumoto and Minami (1975) explored the antibacterial activity of piperazine derivatives, including those structurally related to "(E)-ethyl 4-(2-cyano-2-(phenylsulfonyl)vinyl)piperazine-1-carboxylate". These compounds showed significant in vitro and in vivo activity against gram-negative bacteria, suggesting their potential as antibacterial agents Matsumoto & Minami, 1975.
Enzyme Inhibition
Hvenegaard et al. (2012) investigated the metabolism of Lu AA21004, a novel antidepressant with a structure featuring a piperazine ring similar to "(E)-ethyl 4-(2-cyano-2-(phenylsulfonyl)vinyl)piperazine-1-carboxylate". This study highlighted the role of various cytochrome P450 enzymes in the oxidative metabolism of such compounds, indicating their potential influence on enzyme activity Hvenegaard et al., 2012.
Biomedical Applications
Saavedra et al. (1999) described the use of piperazine as a linker for attaching the nitric oxide-releasing diazeniumdiolate group to biomedically relevant molecules. This approach opens avenues for the development of novel therapeutics and diagnostics, leveraging the biological roles of nitric oxide Saavedra et al., 1999.
Drug Metabolism Studies
Cummins et al. (2003) used a peptidomimetic cysteine protease inhibitor, structurally related to "(E)-ethyl 4-(2-cyano-2-(phenylsulfonyl)vinyl)piperazine-1-carboxylate", to study the modulation of intestinal CYP3A metabolism by P-Glycoprotein. This research provides insights into drug-drug interactions and the role of intestinal metabolism in drug absorption Cummins et al., 2003.
Polymer Science
Yan and Gao (2000) developed hyperbranched polymers using a strategy that involves the polyaddition of 1-(2-aminoethyl)piperazine to divinyl sulfone. This work demonstrates the potential of piperazine derivatives in creating novel polymeric materials with diverse applications Yan & Gao, 2000.
properties
IUPAC Name |
ethyl 4-[(E)-2-(benzenesulfonyl)-2-cyanoethenyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-2-23-16(20)19-10-8-18(9-11-19)13-15(12-17)24(21,22)14-6-4-3-5-7-14/h3-7,13H,2,8-11H2,1H3/b15-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJUSLXMODSODFB-FYWRMAATSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C=C(C#N)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N1CCN(CC1)/C=C(\C#N)/S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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